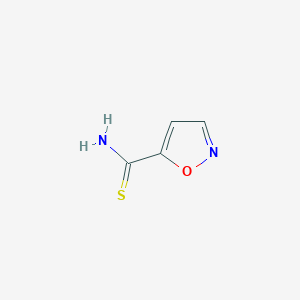

Isoxazole-5-carbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-oxazole-5-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c5-4(8)3-1-2-6-7-3/h1-2H,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDRGDFENMZKCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384079 | |

| Record name | 1,2-oxazole-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175334-72-2 | |

| Record name | 5-Isoxazolecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175334-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-oxazole-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-oxazole-5-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Isoxazole-5-carbothioamides from β-Keto Esters

Abstract

Isoxazole-5-carbothioamides represent a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents due to the unique electronic and steric properties conferred by the isoxazole ring and the hydrogen-bonding capabilities of the carbothioamide moiety.[1][2] This in-depth technical guide provides a comprehensive framework for the synthesis of these valuable compounds, starting from readily available β-keto esters. The guide elucidates a robust two-stage synthetic strategy: initial construction of an isoxazole-5-carboxylate intermediate followed by a decisive thionation step. We will explore the underlying chemical principles, provide detailed, field-proven experimental protocols, and discuss critical process parameters and characterization techniques. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development seeking to leverage this versatile synthetic pathway.

Introduction: The Strategic Value of Isoxazole-5-carbothioamides

The isoxazole ring is a five-membered heterocycle that is a cornerstone in the design of a multitude of commercial drugs, including the antibiotic Cloxacillin and the anti-inflammatory agent Valdecoxib.[3][4] Its stability and capacity for diverse functionalization make it an attractive core for molecular design.[5] When coupled with a carbothioamide group (—C(S)NH₂), the resulting molecule gains a potent hydrogen bond donor/acceptor unit, which is often critical for specific, high-affinity interactions with biological targets like enzymes and receptors.[1][6]

The synthesis of isoxazole-5-carbothioamides from β-keto esters is a strategically sound approach that builds molecular complexity in a controlled, stepwise manner. This guide details a primary pathway that first establishes the heterocyclic core and then introduces the sulfur element in a final, efficient transformation.

Overview of the Synthetic Strategy

The conversion of a β-keto ester to an isoxazole-5-carbothioamide is efficiently achieved through a two-stage process. This methodology ensures high yields and purity by separating the ring formation from the functional group transformation.

-

Stage 1: Heterocyclic Core Formation. A β-keto ester is reacted with hydroxylamine to form the isoxazole ring, yielding an isoxazole-5-carboxylate intermediate. This step is often followed by amidation to produce an isoxazole-5-carboxamide, which is more amenable to the subsequent thionation.

-

Stage 2: Thionation. The carbonyl group of the isoxazole-5-carboxamide is converted to a thiocarbonyl group using a specialized thionating agent, most commonly Lawesson's Reagent, to yield the final this compound product.

Figure 1: High-level workflow for the two-stage synthesis.

Stage 1: Construction of the Isoxazole-5-carboxamide Core

The foundational step in this synthesis is the construction of the isoxazole ring. The reaction between a 1,3-dicarbonyl compound, such as a β-keto ester, and hydroxylamine is a classic and reliable method for forming the isoxazole heterocycle.[7]

Mechanism and Experimental Rationale

The reaction proceeds via a condensation mechanism. The more nucleophilic amine of hydroxylamine initially attacks one of the carbonyl groups of the β-keto ester to form an oxime intermediate. Subsequent intramolecular cyclization, driven by the attack of the oxime's hydroxyl group on the remaining carbonyl, followed by dehydration, yields the aromatic isoxazole ring.[7][8]

Causality of Experimental Choices:

-

pH Control: The pH of the reaction is critical. The reaction is typically run under conditions that are neutral to slightly acidic. Strongly basic conditions can favor the formation of the isomeric 5-isoxazolone byproduct, where the cyclization occurs differently.[9] Using hydroxylamine hydrochloride with a mild base like sodium acetate or pyridine provides a buffered system to maintain optimal pH.

-

Intermediate Amidation: While the isoxazole-5-carboxylate ester could theoretically be thionated directly, the reaction is often sluggish and requires harsh conditions.[10] Amides, however, undergo thionation much more readily.[11] Therefore, converting the intermediate ester to the corresponding amide is a crucial and pragmatic step that significantly improves the efficiency of the final thionation. This is typically achieved by standard aminolysis or by converting the ester to a carboxylic acid followed by amide coupling.

Detailed Experimental Protocol: Synthesis of 3-Methylisoxazole-5-carboxamide

This protocol describes the synthesis starting from ethyl acetoacetate.

Step 3.2.1: Synthesis of Ethyl 3-Methylisoxazole-5-carboxylate

-

Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl acetoacetate (13.0 g, 0.1 mol) and ethanol (100 mL).

-

Addition of Hydroxylamine: To this solution, add hydroxylamine hydrochloride (7.6 g, 0.11 mol) and sodium acetate (9.0 g, 0.11 mol).

-

Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.

-

Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water (100 mL) to the residue and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the pure ester.

Step 3.2.2: Synthesis of 3-Methylisoxazole-5-carboxamide

-

Saponification: Dissolve the crude ethyl 3-methylisoxazole-5-carboxylate from the previous step in a mixture of ethanol (50 mL) and a 2M aqueous solution of sodium hydroxide (NaOH, 60 mL, 0.12 mol). Stir at room temperature for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC).

-

Acidification: Cool the mixture in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid (HCl). The carboxylic acid will precipitate.

-

Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain 3-methylisoxazole-5-carboxylic acid.

-

Amidation: Suspend the dried carboxylic acid (0.1 mol) in dichloromethane (DCM, 100 mL). Add oxalyl chloride (9.5 mL, 0.11 mol) followed by a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops). Stir at room temperature for 2 hours until gas evolution ceases.

-

Amine Addition: Cool the resulting acid chloride solution in an ice bath and bubble ammonia gas through it, or add a concentrated aqueous solution of ammonium hydroxide (20 mL) dropwise with vigorous stirring.

-

Final Workup: Stir for an additional hour, then dilute with water. Filter the resulting solid precipitate, wash thoroughly with water, and dry to yield 3-methylisoxazole-5-carboxamide.

Stage 2: Thionation with Lawesson's Reagent

The final and defining step is the conversion of the amide's carbonyl oxygen to sulfur. Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] is the premier choice for this transformation due to its high efficiency and mild reaction conditions compared to alternatives like phosphorus pentasulfide (P₄S₁₀).[10][11]

Mechanism of Thionation

The accepted mechanism for thionation with Lawesson's Reagent (LR) is not a simple oxygen-sulfur exchange.[12]

-

Active Species Formation: In solution, Lawesson's Reagent exists in equilibrium with a highly reactive dithiophosphine ylide monomer.[10][11]

-

Carbonyl Attack: This reactive ylide attacks the carbonyl oxygen of the isoxazole-5-carboxamide.

-

Intermediate Formation: This leads to the formation of a four-membered thiaoxaphosphetane ring intermediate.

-

Cycloreversion: The driving force for the reaction is the subsequent cycloreversion of this intermediate. This step is analogous to the mechanism of the Wittig reaction and results in the formation of a very stable phosphorus-oxygen double bond, releasing the desired thiocarbonyl compound (the this compound).[11][12][13]

Figure 2: Simplified mechanism of thionation using Lawesson's Reagent.

Detailed Experimental Protocol: Thionation

-

Reagent Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylisoxazole-5-carboxamide (12.6 g, 0.1 mol) in anhydrous toluene or tetrahydrofuran (THF) (200 mL).

-

Addition of Lawesson's Reagent: Add Lawesson's Reagent (22.2 g, 0.055 mol, 0.55 equivalents) to the solution in one portion. Safety Note: Lawesson's Reagent should be handled in a fume hood as it can release hydrogen sulfide upon contact with moisture.

-

Reaction: Heat the reaction mixture to reflux (80-110°C, depending on the solvent) and maintain for 2-4 hours. The reaction should be monitored by TLC until the starting amide is fully consumed.

-

Workup: Cool the mixture to room temperature and concentrate under reduced pressure. The crude residue will contain the product and phosphorus byproducts.

-

Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. The phosphorus byproducts are generally less polar and will elute first. Combine the product-containing fractions and concentrate in vacuo to yield the pure this compound.

Spectroscopic Characterization

The successful conversion can be confirmed by various spectroscopic methods.[1][14][15]

| Technique | Isoxazole-5-carboxamide (Intermediate) | This compound (Product) | Rationale for Change |

| FT-IR | Strong C=O stretch at ~1680 cm⁻¹ | Absence of C=O stretch; C=S stretch appears at ~1100-1250 cm⁻¹ | Replacement of the carbonyl group with a thiocarbonyl group. |

| ¹³C NMR | C=O signal at ~160-170 ppm | C=S signal is significantly downfield, ~190-200 ppm | The carbon of a thiocarbonyl is more deshielded than a carbonyl carbon. |

| ¹H NMR | Amide protons (N-H) signal | Thioamide protons (N-H) signal is typically shifted downfield | The electronic environment around the amide/thioamide nitrogen is altered. |

| Mass Spec | Molecular ion peak (M+) | Molecular ion peak at (M+16)+ | Replacement of an oxygen atom (16 amu) with a sulfur atom (32 amu). |

| Table 1: Comparative Spectroscopic Data for Reaction Monitoring. |

Conclusion

The synthesis of isoxazole-5-carbothioamides from β-keto esters via a two-stage approach is a reliable and versatile method for accessing this important class of molecules. By first constructing the isoxazole-5-carboxamide core and then performing a targeted thionation with Lawesson's Reagent, chemists can achieve high yields and purity. The mechanistic insights and detailed protocols provided in this guide offer a solid foundation for researchers to successfully implement this strategy in their drug discovery and development programs, enabling the exploration of novel chemical space and the creation of potent therapeutic candidates.

References

- A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). Molecules.

- Lawesson's Reagent. (n.d.). Organic Chemistry Portal.

- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.). MDPI.

- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (n.d.). Beilstein Journals.

- Mechanism of the thionation reaction using Lawesson's reagent (1). (n.d.).

- Mechanism of amide thiocarbonylation via Lawesson's reagent. (n.d.).

- Mechanism of formation of isoxazole-5-carboxamides 6. (n.d.).

- Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). ACS Omega.

- Use of Lawesson's Reagent in Organic Syntheses. (n.d.).

- synthesis of isoxazoles. (2019). YouTube.

- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). PubMed Central.

- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Publishing.

- Synthesis, Characterization, And Antiproliferative Studies Of Isoxazole Clubbed 1-Carbothioamido- 4,5-Dihydro-1H-Pyrazoles. (n.d.). Innovare Academic Sciences.

- Isoxazole clubbed 1-carbothioamido-4,5-dihydro-1H- pyrazoles: Design, Synthesis, Characterization And Antitubercular Evalu

- Synthesis and Characterization of Novel Isoxazole derivatives. (n.d.). Asian Journal of Research in Chemistry.

- Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). PMC - NIH.

- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). Preprints.org.

- Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing.

- Advances in isoxazole chemistry and their role in drug discovery. (2025). Semantic Scholar.

- (PDF) Synthesis, Characterization, And Antiproliferative Studies Of Isoxazole Clubbed 1-Carbothioamido- 4,5-Dihydro-1H-Pyrazoles. (2025).

- Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience.

- Technical Support Center: Synthesis of Isoxazole-5-carboxyl

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Lawesson's Reagent [organic-chemistry.org]

- 11. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. nanobioletters.com [nanobioletters.com]

An In-depth Technical Guide to the Physicochemical Properties of Isoxazole-5-carbothioamide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxazole-5-carbothioamide is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a key pharmacophore in a variety of biologically active molecules, and the introduction of a carbothioamide group at the 5-position imparts unique chemical characteristics that can influence molecular interactions, metabolic stability, and overall pharmacological profile.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its chemical identity, solubility, acidity/basicity, and spectroscopic signature. Due to a notable absence of extensive, publicly available experimental data for this specific molecule, this guide synthesizes information from closely related isoxazole derivatives and established principles of physical organic chemistry to provide a robust predictive and practical framework for researchers. Detailed experimental protocols for the determination of these key properties are also presented to empower researchers in their own investigations.

Chemical Identity and Molecular Structure

This compound is a five-membered heterocyclic compound containing an isoxazole ring substituted with a carbothioamide functional group at the 5-position.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | 1,2-oxazole-5-carbothioamide |

| CAS Number | 175334-72-2[3][4] |

| Molecular Formula | C₄H₄N₂OS[3][4] |

| Molecular Weight | 128.15 g/mol [3][4] |

| Canonical SMILES | C1=C(ON=C1)C(=S)N[3] |

| InChIKey | CEDRGDFENMZKCQ-UHFFFAOYSA-N[4] |

Predicted Physicochemical Properties

While experimentally determined data for this compound is limited, computational models provide valuable estimations for several key physicochemical parameters. These predictions are useful for initial screening and hypothesis generation in drug discovery workflows.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Density | 1.392 g/cm³ | [5] |

| Boiling Point | 287.2°C at 760 mmHg | [5] |

| Flash Point | 127.5°C | [5] |

| Refractive Index | 1.632 | [5] |

| Polar Surface Area (PSA) | 84.14 Ų | [5] |

| logP | 1.009 | [5] |

Note: These values are computationally predicted and should be confirmed by experimental methods.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. The isoxazole ring itself is polar and tends to be more soluble in polar solvents.[6] However, the overall solubility of this compound will be influenced by the interplay between the polar isoxazole and carbothioamide moieties and the overall crystal lattice energy of the solid form.

Based on the structures of related isoxazole derivatives, it is anticipated that this compound will exhibit limited solubility in water and higher solubility in polar aprotic organic solvents.

Expected Solubility Trends:

-

Water: Limited solubility is expected.

-

Ethanol: Moderate solubility is likely.

-

Dimethyl Sulfoxide (DMSO): High solubility is anticipated.[7]

-

Dichloromethane (DCM): Moderate to good solubility is expected.

Experimental Protocol: Kinetic Solubility Assessment using Nephelometry

This high-throughput method provides a rapid assessment of a compound's solubility.

Workflow Diagram:

Caption: Workflow for kinetic solubility determination.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a 96-well plate.

-

Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

-

Measurement: Measure the turbidity of each well using a laser nephelometer.

-

Data Analysis: The kinetic solubility is defined as the concentration of the compound in the well immediately preceding the well where a significant increase in turbidity is observed.

Acidity and Basicity (pKa)

The pKa of a compound is crucial for understanding its ionization state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The this compound molecule possesses both weakly acidic and weakly basic centers. The isoxazole ring is a very weak base. The carbothioamide group has an acidic proton on the nitrogen and can also be protonated on the sulfur atom.

Experimental Protocol: pKa Determination by UV-Metric Titration

This method is suitable for compounds with a chromophore that changes absorbance upon ionization.

Workflow Diagram:

Caption: Workflow for pKa determination by UV-metric titration.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a dilute, constant concentration solution of this compound in a suitable co-solvent system (e.g., 50:50 methanol:water) to ensure solubility across the desired pH range.

-

Titration: Place the solution in a thermostatted vessel and perform a pH titration by adding small, precise volumes of standardized HCl and KOH solutions.

-

UV-Vis Spectroscopy: After each addition of acid or base and pH stabilization, record the full UV-Vis spectrum of the solution.

-

Data Analysis: Analyze the collected spectra to identify wavelengths where the absorbance changes significantly with pH. Plot the absorbance at these wavelengths against the measured pH.

-

pKa Calculation: Use appropriate software to fit the sigmoidal absorbance vs. pH curves to the Henderson-Hasselbalch equation to calculate the pKa value(s).

Spectroscopic Profile

The spectroscopic profile of a molecule is its unique fingerprint, essential for its identification and structural elucidation. While spectra for the parent this compound are not widely published, data from closely related derivatives provide strong indications of the expected spectral features.[1][2][9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected based on analyses of similar structures:[1][2]

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3500 | Two bands for the primary amine of the carbothioamide |

| C-H Stretch (aromatic) | 3000 - 3100 | Stretching of the C-H bonds on the isoxazole ring |

| C=N Stretch (isoxazole) | 1560 - 1590 | Characteristic stretching of the carbon-nitrogen double bond in the isoxazole ring |

| C=S Stretch | 1230 - 1250 | Thioamide C=S stretching vibration |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR:

-

Isoxazole Ring Protons: Two distinct signals are expected for the two protons on the isoxazole ring, likely in the aromatic region (δ 6.0-9.0 ppm).

-

NH₂ Protons: A broad singlet corresponding to the two amine protons of the carbothioamide group is expected. The chemical shift of this signal can be concentration and solvent dependent and the signal is D₂O exchangeable.[1][2]

¹³C NMR:

-

Isoxazole Ring Carbons: Signals for the three carbon atoms of the isoxazole ring are expected in the aromatic region.

-

C=S Carbon: A downfield signal corresponding to the carbon of the thioamide group is anticipated.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, the expected molecular ion peak ([M+H]⁺) in electrospray ionization (ESI) mass spectrometry would be at m/z 129.01.[1][2]

Chemical Stability

The chemical stability of a drug candidate is a critical parameter that influences its shelf-life, formulation, and in vivo performance. The isoxazole ring can be susceptible to degradation under certain conditions.

pH and Temperature Stability:

Studies on other isoxazole-containing compounds have shown that the isoxazole ring can undergo hydrolytic cleavage, particularly under acidic conditions and at elevated temperatures.[8] The degradation of N-(3,4-dimethyl-5-isoxazolyl)-4-amino-1,2-naphthoquinone was shown to be subject to specific acid catalysis at pH values below 3.5.[8] This suggests that this compound may also exhibit instability in strongly acidic environments.

The carbothioamide functional group can also be prone to hydrolysis, although it is generally more stable than its oxo-amide counterpart. The hydrolytic stability of related C=N containing functional groups like hydrazones and oximes is known to be pH-dependent, with hydrolysis often being acid-catalyzed.[10][11]

Experimental Protocol: HPLC-Based Stability Assessment

This method is used to quantify the degradation of a compound over time under various stress conditions.

Workflow Diagram:

Caption: Workflow for HPLC-based chemical stability assessment.

Step-by-Step Methodology:

-

Solution Preparation: Prepare solutions of this compound at a known concentration in a series of aqueous buffers covering a range of pH values (e.g., pH 2, 7.4, and 9).

-

Incubation: Store the solutions in sealed vials at various controlled temperatures (e.g., 4°C, 25°C, and 40°C) protected from light.

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Sample Analysis: Analyze each aliquot using a validated reverse-phase high-performance liquid chromatography (HPLC) method with UV detection. The mobile phase should be optimized to achieve good separation between the parent compound and any potential degradation products.

-

Quantification: Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (t=0).

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of this line will give the degradation rate constant (k) at each condition.

Conclusion

This compound is a molecule with significant potential in the landscape of drug discovery. A thorough understanding of its physicochemical properties is paramount for its successful development. This guide has provided a detailed overview of its chemical identity, predicted properties, solubility, pKa, spectroscopic characteristics, and stability. While a lack of direct experimental data necessitates a degree of prediction based on related structures, the provided experimental protocols offer a clear path for researchers to generate the empirical data needed to advance their research and development efforts. The interplay of the polar isoxazole ring and the versatile carbothioamide functionality makes this a compound worthy of further investigation, and the principles and methods outlined herein provide a solid foundation for such endeavors.

References

-

Isoxazole clubbed 1-carbothioamido-4,5-dihydro-1H- pyrazoles: Design, Synthesis, Characterization And Antitubercular Evaluation. (n.d.). AWS. Retrieved from [Link]

-

Synthesis, Characterization, And Antiproliferative Studies Of Isoxazole Clubbed 1-Carbothioamido- 4,5-Dihydro-1H-Pyrazoles. (n.d.). Retrieved from [Link]

-

1,2-OXAZOLE-5-CARBOTHIOAMIDE | CAS 175334-72-2. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

-

Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754–757. [Link]

-

Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022, June 24). PMC. Retrieved from [Link]

-

Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.). Retrieved from [Link]

-

Isoxazole-5-carboxamide | C4H4N2O2 | CID 7020483. (n.d.). PubChem. Retrieved from [Link]

-

1,2-OXAZOLE-5-CARBOTHIOAMIDE | CAS 175334-72-2. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

-

Synthesis and Biofunctional Evaluation of Novel Isoxazole, C-Nucleoside, and Thioxopyrimidine Derivatives. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

-

5-isoxazolecarboxamide, N-(1,3-benzodioxol-5-yl)-3-(2-chlorophenyl)-4,5-dihydro- - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024, August 27). Preprints.org. Retrieved from [Link]

-

(PDF) Synthesis, Characterization, And Antiproliferative Studies Of Isoxazole Clubbed 1-Carbothioamido- 4,5-Dihydro-1H-Pyrazoles. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022, June 24). PMC. Retrieved from [Link]

-

Isoxazole-5-thiocarboxamide-175334-72-2. (n.d.). Thoreauchem. Retrieved from [Link]

-

5-isoxazolecarboxamide, 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydro-N-(2-hydroxy-5-methylphenyl)- - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024, January 30). MDPI. Retrieved from [Link]

-

Synthesis and Characterization of Novel Isoxazole derivatives. (n.d.). Asian Journal of Research in Chemistry. Retrieved from [Link]

-

(PDF) The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. (2025, August 5). ResearchGate. Retrieved from [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025, March 19). Semantic Scholar. Retrieved from [Link]

-

(PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives. (2020, May 10). ResearchGate. Retrieved from [Link]

-

Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. (n.d.). PMC. Retrieved from [Link]

-

Figure S7. Mass spectra (EI-MS) of compound 5b. (n.d.). ResearchGate. Retrieved from [Link]

-

Hydrolytic Stability of Hydrazones and Oximes. (n.d.). PMC. Retrieved from [Link]

-

3-(2-Chloro-phenyl)-5-methyl-isoxazole-4-carboxylic acid (4-pentyloxy-phenyl)-amide - MS (GC) - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. (2022, December 9). MDPI. Retrieved from [Link]

-

Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture. (n.d.). NIH. Retrieved from [Link]

-

Hydrolytic stability of hydrazones and oximes. (n.d.). PubMed. Retrieved from [Link]

Sources

- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 2. pnrjournal.com [pnrjournal.com]

- 3. 1,2-OXAZOLE-5-CARBOTHIOAMIDE | CAS 175334-72-2 [matrix-fine-chemicals.com]

- 4. Isoxazoles | Fisher Scientific [fishersci.ie]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Isoxazole-5-carbothioamide: Synthesis, Properties, and Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Isoxazole-5-carbothioamide, a heterocyclic compound of interest in medicinal chemistry. While specific research on this molecule is nascent, this document synthesizes foundational knowledge of the isoxazole scaffold and related carbothioamide derivatives to offer predictive insights into its synthesis, chemical characteristics, and potential therapeutic applications.

Core Molecular Attributes of this compound

This compound is a five-membered heterocyclic compound featuring an isoxazole ring substituted with a carbothioamide group at the 5-position. The isoxazole ring, with its adjacent nitrogen and oxygen atoms, provides a stable, electron-rich core that is amenable to various chemical modifications.[1] The carbothioamide moiety (a sulfur analog of an amide) is a key functional group known to participate in hydrogen bonding and other interactions with biological targets, often conferring unique pharmacological properties compared to its carboxamide counterpart.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 175334-72-2 | [3] |

| Molecular Formula | C₄H₄N₂OS | [3] |

| Molecular Weight | 128.15 g/mol | [3] |

| IUPAC Name | 1,2-oxazole-5-carbothioamide | [3] |

| SMILES | S=C(C1=CC=NO1)N | N/A |

Synthesis of the this compound Scaffold

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be approached through established methods for constructing isoxazole rings and introducing the carbothioamide functional group.

General Synthetic Strategy

A plausible and efficient synthetic route involves a two-step process: the formation of an isoxazole-5-carbonitrile or isoxazole-5-carboxamide intermediate, followed by thionation.

Caption: A potential synthetic workflow for this compound.

Experimental Protocol: A Proposed Synthesis

The following protocol is a predictive methodology based on standard organic chemistry techniques for the synthesis of related compounds.[4]

Step 1: Synthesis of Isoxazole-5-carboxamide

-

Cyclocondensation: React a suitable β-dicarbonyl compound, such as an appropriate β-ketoester, with hydroxylamine hydrochloride in a suitable solvent like ethanol. The reaction is typically carried out under basic conditions (e.g., using sodium ethoxide) and reflux to facilitate the cyclization and formation of the isoxazole ring, yielding an isoxazole-5-carboxylate ester.

-

Amidation: The resulting ester is then converted to the corresponding carboxamide. This can be achieved by reacting the ester with ammonia (either as a solution in a suitable solvent or by bubbling ammonia gas through the reaction mixture).

Step 2: Thionation of Isoxazole-5-carboxamide

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Isoxazole-5-carboxamide in a dry, aprotic solvent such as toluene or tetrahydrofuran (THF).

-

Addition of Thionating Agent: Add a thionating agent, such as Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide), portion-wise to the stirred solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture, quench it with a saturated aqueous solution of sodium bicarbonate, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Predicted Chemical Properties and Spectral Data

The chemical behavior of this compound is dictated by the interplay of the aromatic isoxazole ring and the nucleophilic sulfur atom of the carbothioamide group.

-

Stability: Isoxazole rings are generally stable, but the carbothioamide group may be susceptible to hydrolysis under strong acidic or basic conditions.

-

Solubility: It is predicted to have moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols, and limited solubility in water and nonpolar solvents.

Table 2: Predicted Spectral Characteristics

| Spectroscopy | Predicted Features |

| ¹H NMR | Aromatic protons on the isoxazole ring are expected in the downfield region (δ 7.0-9.0 ppm). The protons of the -NH₂ group will likely appear as a broad singlet. |

| ¹³C NMR | Aromatic carbons of the isoxazole ring and the carbon of the C=S group (expected to be significantly downfield, >160 ppm). |

| IR (cm⁻¹) | N-H stretching vibrations (around 3100-3400 cm⁻¹), C=N stretching of the isoxazole ring (around 1500-1600 cm⁻¹), and a characteristic C=S stretching vibration (around 1000-1250 cm⁻¹). |

| Mass Spec | A molecular ion peak corresponding to the molecular weight (128.15 m/z). |

Potential Applications in Drug Discovery and Biological Activity

While direct biological studies of this compound are not widely reported, the isoxazole scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[5][6] Derivatives of isoxazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][7] The replacement of an amide oxygen with sulfur can significantly alter the biological activity of a molecule, sometimes leading to enhanced potency or a different mechanism of action.[2]

Anticancer Potential

Many isoxazole derivatives exhibit potent anticancer activity.[8] For instance, some N-phenyl-5-carboxamidyl isoxazoles have shown efficacy against colon cancer cells.[5] The mechanism of action for such compounds can be diverse, including the inhibition of kinases, cyclooxygenase (COX) enzymes, or heat shock protein 90 (HSP90).[9][10] The carbothioamide moiety in this compound could potentially enhance its anticancer properties, as seen in other heterocyclic carbothioamides.[2]

Caption: Hypothetical mechanism of anticancer action for this compound.

Anti-inflammatory and Other Activities

The isoxazole ring is a core component of the selective COX-2 inhibitor, valdecoxib.[9] This suggests that this compound could be investigated for anti-inflammatory properties. Furthermore, various isoxazole derivatives have been explored for their potential as antibacterial, antiviral, and antioxidant agents.[11][12]

Proposed Experimental Workflows for Biological Evaluation

For researchers interested in exploring the therapeutic potential of this compound, the following experimental workflows are recommended.

In Vitro Cytotoxicity Screening (MTT Assay)

This assay determines the concentration at which the compound inhibits cell growth by 50% (IC₅₀).

-

Cell Culture: Plate cancer cell lines of interest (e.g., DU-145 for prostate cancer, MCF-7 for breast cancer) in 96-well plates and incubate for 24 hours.[2]

-

Compound Treatment: Treat the cells with serial dilutions of this compound (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value.

Enzyme Inhibition Assays

If a specific molecular target is hypothesized (e.g., a kinase or COX enzyme), a direct enzyme inhibition assay should be performed.

-

Assay Setup: In a suitable buffer, combine the purified enzyme, the substrate, and varying concentrations of this compound.

-

Reaction Initiation: Initiate the enzymatic reaction (e.g., by adding ATP for a kinase assay).

-

Detection: After a set incubation period, measure the product formation using an appropriate detection method (e.g., fluorescence, luminescence, or radioactivity).

-

Data Analysis: Determine the IC₅₀ value of the compound for the specific enzyme.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for drug discovery. Based on the well-established biological activities of related isoxazole derivatives, it is a compelling candidate for screening in anticancer, anti-inflammatory, and antimicrobial assays. The presence of the carbothioamide group may confer unique properties that warrant further investigation. Future research should focus on developing a robust and scalable synthesis for this compound and its derivatives, followed by comprehensive biological evaluation to elucidate its mechanism of action and therapeutic potential.

References

-

The Royal Society of Chemistry. (2019). Supporting Information - The synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. Retrieved from [Link]

- Rani, P., et al. (n.d.). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews.

- Poda, S., et al. (2023). Synthesis, Characterization, And Antiproliferative Studies Of Isoxazole Clubbed 1-Carbothioamido- 4,5-Dihydro-1H-Pyrazoles. Journal of Pharmaceutical Negative Results, 14(Special Issue 1), 761-769.

- Al-Ostath, A., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.

- Shaik, A. B., et al. (n.d.). Isoxazole clubbed 1-carbothioamido-4,5-dihydro-1H- pyrazoles: Design, Synthesis, Characterization And Antitubercular Evaluation.

- Kumar, V., & Kumar, R. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 27(1), 1-28.

- Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.

- Al-Ostath, A., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18218.

- Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews.

- Shen, J., et al. (2014). Discovery of potent N-(isoxazol-5-yl)amides as HSP90 inhibitors. European Journal of Medicinal Chemistry, 87, 236-250.

-

ResearchGate. (n.d.). Synthesis of indole-3-isoxazole-5-carboxamide derivatives. Reagents and.... Retrieved from [Link]

- Al-Ostath, A., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18218.

-

PubChem. (n.d.). Isoxazole-5-carboxamide. Retrieved from [Link]

- Al-Qaisi, Z. A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Journal of Nanobiotechnology, 20(1), 299.

- Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.

-

ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

- Qiu, D., et al. (2023). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journal of Organic Chemistry, 19, 1562-1567.

-

Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Retrieved from [Link]

- Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.

-

ResearchGate. (n.d.). Mechanism of formation of isoxazole-5-carboxamides 6. Retrieved from [Link]

- Arslan, M., et al. (2018). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1549-1556.

- Pan, X., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32966-32986.

-

ResearchGate. (n.d.). IR, NMR and HR-MS Mass spectrum of isoxazole 2c. Retrieved from [Link]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Isoxazoles | Fisher Scientific [fishersci.ie]

- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 6. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Discovery of potent N-(isoxazol-5-yl)amides as HSP90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpca.org [ijpca.org]

The Isoxazole Core: A Journey from Serendipitous Discovery to Rational Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry. Its unique electronic architecture, metabolic stability, and versatile synthetic accessibility have cemented its role as a cornerstone in the development of a multitude of therapeutic agents. This technical guide provides a comprehensive exploration of the isoxazole core, from its initial discovery and origins in natural products to its current prominence in rational drug design. We will delve into the foundational synthetic methodologies, elucidating the mechanistic underpinnings of these reactions and providing actionable experimental protocols. Through a blend of historical context, mechanistic insights, and practical applications, this guide aims to equip researchers and drug development professionals with a thorough understanding of the isoxazole pharmacophore and its enduring significance in the quest for novel therapeutics.

The Genesis of a Privileged Scaffold: Discovery and Natural Origins

The journey of the isoxazole ring in science began in the late 19th century. The name "isoxazole" was first proposed by Hantszch to distinguish it from its isomer, oxazole, which had been identified earlier. However, the first synthesis of the parent isoxazole compound is credited to Ludwig Claisen in 1903, who achieved this milestone through the oximation of propargylaldehyde acetal. This seminal work laid the foundation for over a century of chemical exploration and therapeutic innovation centered around this unassuming heterocycle.

While early discoveries were rooted in synthetic chemistry, the isoxazole motif is not entirely a human invention. Nature, in its vast biosynthetic wisdom, has also incorporated this ring system into biologically active molecules. Notable examples include ibotenic acid and its decarboxylated derivative, muscimol, found in Amanita muscaria mushrooms. These compounds act as potent neurotransmitter agonists, showcasing the inherent ability of the isoxazole core to interact with biological targets.

The intersection of natural product chemistry and synthetic modification has proven to be a particularly fruitful area of research. Scientists have strategically introduced the isoxazole/isoxazoline skeleton into complex natural products like curcumin, maslinic acid, and forskolin to enhance their pharmacological properties, such as anticancer and anti-inflammatory activities. This approach leverages the favorable physicochemical and biological attributes of the isoxazole ring to improve the therapeutic potential of naturally occurring scaffolds.

Foundational Synthetic Strategies: Building the Isoxazole Core

The synthetic versatility of the isoxazole ring is a key driver of its widespread use in medicinal chemistry. Two classical and enduring methodologies form the bedrock of isoxazole synthesis: the reaction of 1,3-dicarbonyl compounds with hydroxylamine and the 1,3-dipolar cycloaddition of nitrile oxides.

Condensation of 1,3-Dicarbonyls with Hydroxylamine

This method represents one of the most direct and atom-economical routes to isoxazoles. The reaction proceeds through the initial formation of an oxime with one of the carbonyl groups, followed by an intramolecular condensation and dehydration to yield the aromatic isoxazole ring.

Causality of Experimental Choice: This approach is often favored for its operational simplicity and the ready availability of a wide variety of 1,3-dicarbonyl precursors. The reaction conditions are typically mild, making it compatible with a broad range of functional groups.

Experimental Protocol: Synthesis of 3,5-dimethylisoxazole

-

To a solution of acetylacetone (1.0 g, 10 mmol) in ethanol (20 mL) is added hydroxylamine hydrochloride (0.7 g, 10 mmol).

-

The mixture is stirred at room temperature, and a solution of sodium hydroxide (0.4 g, 10 mmol) in water (5 mL) is added dropwise.

-

The reaction mixture is then heated to reflux for 2 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between water (20 mL) and diethyl ether (20 mL).

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to afford 3,5-dimethylisoxazole.

Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the product. The final product can be characterized by NMR and mass spectrometry to confirm its structure and purity.

Caption: Workflow for the synthesis of 3,5-dimethylisoxazole.

The Huisgen 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition, a cornerstone of heterocyclic chemistry developed by Rolf Huisgen, is a powerful and highly versatile method for constructing the isoxazole ring. This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).

Causality of Experimental Choice: This method offers exceptional control over regioselectivity, allowing for the synthesis of specifically substituted isoxazoles. The in situ generation of the often-unstable nitrile oxide from an aldoxime precursor is a common and practical strategy. The reaction is highly efficient and can be performed under mild conditions, often catalyzed by copper(I) salts.

Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole

-

To a solution of the desired aldoxime (1.0 mmol) and terminal alkyne (1.2 mmol) in a suitable solvent such as tetrahydrofuran (THF) (10 mL) is added a base, for example, triethylamine (1.5 mmol).

-

An oxidizing agent, such as N-chlorosuccinimide (NCS) (1.1 mmol), is added portion-wise at 0 °C to generate the nitrile oxide in situ.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

The reaction is quenched with water (10 mL) and extracted with ethyl acetate (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield the desired 3,5-disubstituted isoxazole.

Self-Validating System: The formation of the nitrile oxide intermediate can be inferred by the consumption of the aldoxime. The final product's regiochemistry can be unequivocally determined by 2D NMR techniques such as NOESY or HMBC.

Caption: Mechanism of Huisgen 1,3-Dipolar Cycloaddition.

The Isoxazole Moiety in FDA-Approved Drugs: A Quantitative Overview

The isoxazole ring is a key pharmacophore in a significant number of commercially available drugs, spanning a wide range of therapeutic areas. This underscores the clinical and commercial success of isoxazole-containing compounds.

| Drug Name | Therapeutic Area | Key Pharmacological Action |

| Valdecoxib | Anti-inflammatory | COX-2 Inhibitor |

| Leflunomide | Antirheumatic | Dihydroorotate dehydrogenase inhibitor |

| Sulfamethoxazole | Antibacterial | Dihydropteroate synthase inhibitor |

| Cloxacillin | Antibacterial | β-lactamase resistant penicillin |

| Dicloxacillin | Antibacterial | β-lactamase resistant penicillin |

| Flucloxacillin | Antibacterial | β-lactamase resistant penicillin |

| Zonisamide | Anticonvulsant | Sodium/calcium channel blocker |

| Risperidone | Antipsychotic | Dopamine and serotonin receptor antagonist |

| Danazol | Endocrine Agent | Gonadotropin inhibitor |

Data Presentation: The table above summarizes a selection of FDA-approved drugs containing the isoxazole core, highlighting their diverse therapeutic applications. This diversity is a testament to the isoxazole's ability to be tailored for specific biological targets.

The Isoxazole as a Bioisostere: A Tool for Rational Drug Design

In medicinal chemistry, bioisosterism refers to the replacement of a functional group within a drug molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. The isoxazole ring is frequently employed as a bioisostere for other chemical moieties, such as amide or ester groups.

Causality of Experimental Choice: The decision to use an isoxazole as a bioisostere is driven by several factors:

-

Metabolic Stability: The aromatic nature of the isoxazole ring imparts greater resistance to enzymatic degradation compared to labile ester or amide bonds.

-

Conformational Rigidity: The planar isoxazole ring can lock a molecule into a specific conformation, which may be more favorable for binding to a biological target.

-

Modulation of Physicochemical Properties: The introduction of an isoxazole ring can alter a molecule's polarity, lipophilicity, and hydrogen bonding capacity, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

The bioisosteric replacement of a morpholine ring with a 1,2,3-triazole in the antibiotic linezolid, and the use of oxadiazoles as ester bioisosteres in antirhinovirus agents, are examples of successful applications of this strategy, with isoxazoles being considered in similar contexts.

Caption: The role of isoxazole as a bioisostere in drug design.

Future Perspectives and Conclusion

The journey of the isoxazole core, from its discovery to its current status as a privileged scaffold, is a compelling narrative of chemical innovation and its impact on human health. The development of novel synthetic methodologies, including green chemistry approaches and transition metal-catalyzed reactions, continues to expand the chemical space accessible to medicinal chemists. The ongoing exploration of isoxazole derivatives in diverse therapeutic areas, such as oncology, neurodegenerative diseases, and infectious diseases, promises to deliver the next generation of innovative medicines.

References

-

A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Advanced Research and Reviews. Retrieved January 12, 2026, from [Link]

- A review of isoxazole biological activity and present synthetic techniques. (2024). World Journal of Advanced Research and Reviews, 21(1), 1783–1793.

- Alam, M. M., & Siddiqui, N. (2020). The synthetic and therapeutic expedition of isoxazole and its analogs. Infectious Disorders - Drug Targets, 20(4), 433-454.

- Bioisosteric Replacement Strategy for the Synthesis of 1-azacyclic Compounds With High Affinity for the Central Nicotinic Cholinergic Receptors. (1995). Journal of Medicinal Chemistry, 38(19), 3772-3779.

- Wang, X., Hu, Q., Tang, H., & Xin, P. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1383.

- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). Molecules, 28(3), 1383.

- Potential activities of isoxazole derivatives. (2024). Ayurlog: National Journal of Research in Ayurved Science.

- The Isoxazole Core: A Journey from Discovery to Drug Design. (2025). BenchChem.

- Martis, G. J., & Kumar, H. S. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1).

- Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34261-34285.

-

Isoxazole. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.

- Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. (2023). Encyclopedia.pub.

- Natural products-isoxazole hybrids. (2024). Arabian Journal of Chemistry, 17(5), 105794.

- Sahoo, B. M., & Jha, A. K. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. In Frontiers In Medicinal Chemistry (Vol. 10).

- Construction of Isoxazole ring: An Overview. (2024). Letters in Applied NanoBioScience, 13(2), 94.

- Isoxazole – Knowledge and References. (n.d.). Taylor & Francis.

- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.

- Diana, G. D., Volkots, D. L., Nitz, T. J., Bailey, T. R., Long, M. A., Vescio, N., Aldous, S., Pevear, D. C., & Dutko, F. J. (1994). Oxadiazoles as ester bioisoster

Isoxazole-5-carbothioamide derivatives and their potential biological activities

<## An In-Depth Technical Guide to Isoxazole-5-carbothioamide Derivatives and Their Potential Biological Activities>

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoxazole nucleus, a five-membered heterocycle containing adjacent oxygen and nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a vast array of pharmacological activities. This guide focuses specifically on this compound derivatives, a class of compounds gaining significant attention for their therapeutic potential. We will delve into their synthesis, explore their diverse biological activities—with a primary focus on anticancer and antimicrobial applications—and provide detailed protocols for their evaluation. This document serves as a comprehensive resource, synthesizing current knowledge to empower researchers in the rational design and development of novel this compound-based therapeutic agents.

The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The isoxazole ring is a versatile building block in drug discovery due to its unique physicochemical properties.[1] It can participate in various non-covalent interactions with biological targets, and its stability allows for extensive functionalization.[1][2] The incorporation of a carbothioamide group at the 5-position introduces a critical pharmacophore capable of forming strong hydrogen bonds, which often enhances binding affinity to target proteins.

Isoxazole derivatives have a well-documented history of diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, and antiviral properties.[1][3][4] This broad spectrum of activity underscores the importance of the isoxazole scaffold as a "privileged structure" in the development of new therapeutic agents.[3]

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process, often starting from readily available chalcones. A general synthetic pathway is outlined below.

General Synthetic Pathway

The synthesis often commences with the Claisen-Schmidt condensation of a substituted acetophenone with an appropriate aldehyde to form a chalcone. This intermediate is then cyclized with hydroxylamine hydrochloride to yield the isoxazole ring. Subsequent reactions can introduce the carbothioamide moiety. A recently described method involves the condensation of isoxazolyl chalcones with thiosemicarbazide in glacial acetic acid to directly form isoxazole-clubbed dihydropyrazole-1-carbothioamides.[5]

Caption: General synthetic workflow for this compound derivatives.

Detailed Experimental Protocol: Synthesis of Isoxazole-clubbed 1-carbothioamido-4,5-dihydro-1H-pyrazoles[5]

This protocol is adapted from a published procedure for the synthesis of a novel series of isoxazole-clubbed dihydropyrazole-1-carbothioamides.[5]

-

Synthesis of (E)-1-(isoxazole-5-yl)-3-(aryl substituted)prop-2-en-1-one (Chalcone Intermediate):

-

Equimolar quantities of a substituted aromatic benzaldehyde (0.01 mol) and a substituted aromatic acetophenone (0.01 mol) are dissolved in 25 mL of alcohol.[6]

-

Sodium hydroxide solution (0.02 mol) is added slowly, and the mixture is stirred for 12 hours until a cloudy precipitate of the chalcone is formed.[6]

-

-

Synthesis of Isoxazole-clubbed 1-carbothioamido-4,5-dihydro-1H-pyrazoles:

-

A mixture of the (E)-1-(isoxazole-5-yl)-3-(aryl substituted)prop-2-en-1-one derivative (1 mmol) and thiosemicarbazide (1 mmol) is refluxed in 15-20 mL of glacial acetic acid for 8-11 hours.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the excess acetic acid is removed under reduced pressure.

-

The reaction mixture is then poured into crushed ice.

-

The resulting precipitate is filtered, washed with water, and purified by recrystallization from an appropriate solvent (e.g., acetone).[6]

-

The structure of the final compound is confirmed using spectral techniques such as Mass Spectrometry, FT-IR, and 1H NMR.

-

Spectrum of Biological Activities

This compound derivatives have emerged as promising candidates in various therapeutic areas, with significant research focused on their anticancer and antimicrobial properties.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of isoxazole derivatives against a range of cancer cell lines.[3][7][8] The mechanisms underlying their cytotoxicity are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.

3.1.1 Mechanisms of Action

The anticancer effects of isoxazole derivatives are attributed to several mechanisms, including:

-

Induction of Apoptosis: Many isoxazole derivatives have been shown to induce programmed cell death in cancer cells.[7]

-

Enzyme Inhibition: They can act as inhibitors of crucial enzymes involved in cancer cell proliferation and survival, such as protein kinases and topoisomerases.[3][7]

-

Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[7][9]

-

Receptor Inhibition: Certain isoxazole compounds have demonstrated inhibitory activity against receptors like the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which is crucial for angiogenesis.[10]

Caption: Mechanisms of anticancer activity of isoxazole derivatives.

3.1.2 In Vitro Evaluation of Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[11][12] It is a crucial tool for the initial screening of potential anticancer compounds.[13]

Protocol for MTT Assay:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 24-72 hours).[14]

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for a few hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity

Isoxazole derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[15][16] The carbothioamide moiety is often crucial for this activity.

3.2.1 In Vitro Evaluation of Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[17][18][19]

Protocol for Broth Microdilution Assay:

-

Preparation of Antimicrobial Solutions: Serial twofold dilutions of the this compound derivatives are prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[19]

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.[19]

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[17]

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) in the well.[17][18]

Data Summary and Future Perspectives

The following table summarizes the reported biological activities of selected this compound derivatives.

| Compound/Derivative Class | Biological Activity | Target/Mechanism | Reference |

| Isoxazole-clubbed dihydropyrazole-1-carbothioamides | Anticancer (Prostate cancer cell line DU-145) | Not fully elucidated | [5] |

| Chloro-fluorophenyl-isoxazole carboxamides | Anticancer, Antifungal (Candida albicans) | COX-1 inhibition | [20] |

| N-phenyl-5-carboxamidyl Isoxazoles | Anticancer (Mouse colon carcinoma) | Cytotoxic | [1] |

| 5-methyl-3-phenylisoxazole-4-Carboxamides | Anticancer (Melanoma B16-F1) | Not specified | [21] |

| Isoxazole-based carboxamides, ureates, and hydrazones | Anticancer (Hepatocellular carcinoma HepG2) | VEGFR2 inhibition | [10] |

The field of this compound derivatives is ripe with opportunities for further research and development. Future studies should focus on:

-

Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds is crucial for rational drug design.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold will help in identifying the key structural features required for potent and selective biological activity.

-

In Vivo Efficacy and Safety Profiling: Promising lead compounds identified from in vitro studies need to be evaluated in preclinical animal models to assess their therapeutic efficacy and safety.[13]

-

Development of Drug Delivery Systems: Novel formulations, such as nano-emulgels, could enhance the bioavailability and targeted delivery of these compounds.[21]

Conclusion

This compound derivatives represent a highly promising class of compounds with a broad spectrum of biological activities. Their synthetic accessibility and the potential for diverse functionalization make them attractive candidates for drug discovery programs. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of these compounds into novel therapeutic agents for the treatment of cancer, infectious diseases, and other significant health challenges.

References

-

In vitro assays and techniques utilized in anticancer drug discovery. (2019). Journal of Applied Toxicology, 39(1), 38-71.

-

Broth microdilution. (n.d.). In Wikipedia. Retrieved from

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences.

-

Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). European Journal of Medicinal Chemistry, 221, 113511.

-

In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (1998). Methods in Cell Science, 20(1-4), 67-76.

-

Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). European Journal of Medicinal Chemistry, 221, 113511.

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Bentham Science.

-

A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). Research Journal of Pharmacy and Technology.

-

Synthesis, Characterization, And Antiproliferative Studies Of Isoxazole Clubbed 1-Carbothioamido- 4,5-Dihydro-1H-Pyrazoles. (2023). Journal of Pharmaceutical Negative Results, 14(Special Issue 1), 762-768.

-

Isoxazole derivatives as anticancer agents. (2024). ChemicalBook.

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17725-17734.

-

A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). Journal of Biomolecular Structure & Dynamics, 42(1), 1-21.

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). Clinical and Laboratory Standards Institute.

-

Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog.

-

Antimicrobial susceptibility testing by broth microdilution method: widely available modification. (n.d.). Clinical Microbiology and Antimicrobial Chemotherapy.

-

Broth microdilution susceptibility testing. (n.d.). Bio-protocol.

-

Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). Future Journal of Pharmaceutical Sciences, 8(1), 38.

-

A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Advanced Research and Reviews.

-

Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). Molecules, 26(5), 1469.

-

Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. (2021). Bioorganic Chemistry, 116, 105325.

-

Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. (2023). Letters in Drug Design & Discovery, 20(12), 1994-2002.

-

Anti-inflammatory properties of an isoxazole derivative - MZO-2. (2016). Pharmacological Reports, 68(5), 950-956.

-

A Technical Guide to the Synthesis of Isoxazole Carboxamide Derivatives. (2025). Benchchem.

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Medicinal Chemistry.

-

Isoxazole containing compounds with anticancer activities, and antioxidant agents (Rebamipide and Trolox). (2021). ResearchGate.

-

Isoxazole Derivatives as Regulators of Immune Functions. (2018). Current Medicinal Chemistry, 25(30), 3627-3638.

-

Synthesis of indole-3-isoxazole-5-carboxamide derivatives. (n.d.). ResearchGate.

-

Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. (2011). Der Pharmacia Lettre, 3(3), 378-382.

-

Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024). Results in Chemistry, 7, 101416.

-

A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). Semantic Scholar.

-

Isoxazole derivatives showing antimicrobial activity (61–69). (n.d.). ResearchGate.